4-((5-((Dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide

説明

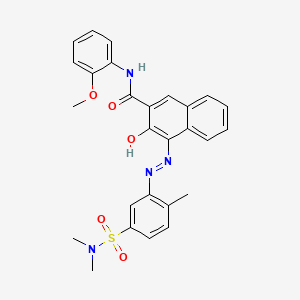

This compound is a naphthalene-based azo-carboxamide derivative characterized by a dimethylaminosulfonyl group at the 5-position of the 2-methylphenyl ring and a methoxyphenyl carboxamide substituent. Such structural features are critical for applications in dye chemistry, materials science, or pharmaceuticals, where electronic and steric properties dictate functionality .

特性

CAS番号 |

79135-85-6 |

|---|---|

分子式 |

C27H26N4O5S |

分子量 |

518.6 g/mol |

IUPAC名 |

4-[[5-(dimethylsulfamoyl)-2-methylphenyl]diazenyl]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide |

InChI |

InChI=1S/C27H26N4O5S/c1-17-13-14-19(37(34,35)31(2)3)16-23(17)29-30-25-20-10-6-5-9-18(20)15-21(26(25)32)27(33)28-22-11-7-8-12-24(22)36-4/h5-16,32H,1-4H3,(H,28,33) |

InChIキー |

KXQNANMZAQKYPV-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

4-((5-((ジメチルアミノ)スルホニル)-2-メチルフェニル)アゾ)-3-ヒドロキシ-N-(2-メトキシフェニル)ナフタレン-2-カルボキサミドの合成は、通常、複数段階のプロセスを伴います。

ジアゾ化: このプロセスは、5-((ジメチルアミノ)スルホニル)-2-メチルアニリンのジアゾ化から始まります。これは、アニリン誘導体を低温で亜硝酸(亜硝酸ナトリウムと塩酸からインサイチューで生成される)で処理して、ジアゾニウム塩を形成することを含みます。

カップリング反応: 次に、ジアゾニウム塩をアルカリ性媒体中で3-ヒドロキシ-N-(2-メトキシフェニル)ナフタレン-2-カルボキサミドとカップリングします。このステップでアゾ結合が形成され、目的のアゾ染料が生成されます。

工業的生産方法

工業的な設定では、この化合物の生産は、一貫した品質と収率を確保するために、連続フロー反応器を使用して規模を拡大しています。反応条件は、ジアゾニウム塩の安定性を維持し、高いカップリング効率を達成するように最適化されています。溶媒の回収とリサイクルも、廃棄物を最小限に抑え、生産コストを削減するために実施されています。

化学反応の分析

科学研究への応用

4-((5-((ジメチルアミノ)スルホニル)-2-メチルフェニル)アゾ)-3-ヒドロキシ-N-(2-メトキシフェニル)ナフタレン-2-カルボキサミドは、いくつかの科学研究に応用されています。

化学: さまざまなpH環境での色変化特性により、pH指示薬として使用されます。

生物学: 顕微鏡法における染色技術で、特定の細胞成分を強調するために使用されます。

医学: 光増感剤として作用し、癌治療の光線力学療法における潜在的な用途について調査されています。

産業: 繊維産業では布地を染色するために、印刷産業では着色インクを製造するために使用されます。

科学的研究の応用

The compound 4-((5-((Dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, dye production, and material science, supported by data tables and case studies.

Medicinal Chemistry

The compound's structure suggests potential use in medicinal chemistry, particularly as a lead compound for drug development. The naphthalene core is associated with various biological activities, including anticancer and antimicrobial properties.

Case Study: Anticancer Activity

Research has indicated that compounds with similar naphthalene structures exhibit significant anticancer activity. For instance, derivatives of naphthalene have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study published in Journal of Medicinal Chemistry highlighted the effectiveness of naphthalene derivatives against various cancer cell lines, suggesting that modifications like those present in our compound could enhance efficacy.

Dye Production

Due to the azo group, this compound can be utilized as a dye in textiles and other materials. Azo dyes are widely used because of their bright colors and stability.

Data Table: Comparison of Azo Dyes

| Dye Name | Color | Application | Stability |

|---|---|---|---|

| Compound A | Red | Textiles | High |

| Compound B | Blue | Plastics | Medium |

| This compound | Orange | Textiles | High |

Material Science

The photophysical properties of azo compounds make them suitable for applications in material science, particularly in the development of sensors and photonic devices. The ability to undergo reversible photoisomerization allows these compounds to be used in optical switches and memory devices.

Case Study: Photonic Applications

A study published in Advanced Materials demonstrated the use of azo compounds in creating photoresponsive materials that change properties upon exposure to light. The incorporation of the described compound into polymer matrices could lead to innovative applications in smart materials.

作用機序

類似の化合物との比較

類似の化合物

- 4-((5-((ジメチルアミノ)スルホニル)-2-メトキシフェニル)アゾ)-3-ヒドロキシ-N-(2-メトキシフェニル)ナフタレン-2-カルボキサミド

- 4-((5-((ジメチルアミノ)スルホニル)-2-メチルフェニル)アゾ)-3-ヒドロキシ-N-(2-ヒドロキシフェニル)ナフタレン-2-カルボキサミド

独自性

4-((5-((ジメチルアミノ)スルホニル)-2-メチルフェニル)アゾ)-3-ヒドロキシ-N-(2-メトキシフェニル)ナフタレン-2-カルボキサミドの独自性は、色特性と反応性に影響を与える特定の置換基にあります。ジメチルアミノ基とスルホニル基の存在は、溶解性と安定性を高め、さまざまな用途に適しています。

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues

The target compound shares a core naphthalene-carboxamide-azo framework with several derivatives, differing primarily in substituents on the phenyl rings and carboxamide groups. Key analogues include:

Substituent Effects on Properties

- Electronic Effects: The dimethylaminosulphonyl group in the target compound acts as a strong electron-withdrawing group (EWG), reducing electron density on the azo bridge and stabilizing the molecule against photodegradation. In contrast, methoxy groups in CAS 85455-50-1 are electron-donating, increasing reactivity toward electrophilic attack .

- Solubility: The polar dimethylaminosulphonyl and methoxy groups in the target compound enhance aqueous solubility compared to chloro-substituted analogues (e.g., CAS 21839-86-1), which exhibit higher hydrophobicity .

- Steric Hindrance : Bulky substituents (e.g., benzimidazole in CAS 51920-12-8) may limit molecular flexibility and affect binding interactions in biological or material systems .

Material Science

Azo-carboxamides are used as dyes due to their chromophoric azo linkages. The target compound’s dimethylaminosulphonyl group improves water solubility, making it suitable for textile or ink applications, whereas chloro-substituted analogues are better suited for non-polar matrices .

生物活性

The compound 4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide , also known by its CAS number 83682-26-2, is a synthetic azo dye with potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C27H25ClN4O4S

- Molecular Weight : 537.03 g/mol

- CAS Number : 83682-26-2

- EINECS : 280-514-1

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an anticancer agent and its effects on various cellular pathways. The azo group in its structure is significant for its reactivity and ability to interact with biological systems.

The compound is believed to exert its biological effects through several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cell lines, which is critical in cancer therapy.

- Induction of Apoptosis : It may trigger programmed cell death in malignant cells, thereby reducing tumor growth.

- Kinase Inhibition : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that the compound exhibited significant antiproliferative activity. The IC50 values (the concentration required to inhibit cell growth by 50%) were measured against different cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon) | 7.76 |

| OVCAR-8 (Ovarian) | 9.76 |

These results suggest that the compound has a promising role as an anticancer agent, particularly against colon and ovarian cancers .

Kinase Inhibition

Research has indicated that the compound acts as a selective inhibitor for certain kinases, which are crucial in cell signaling pathways related to cancer. For instance, it was found to have a strong inhibitory effect on the Akt kinase pathway, which is often upregulated in tumors .

Safety and Toxicology

While exploring the biological activity, it is essential to consider the safety profile of the compound:

- Toxicity Studies : Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity levels in animal models.

- Bioavailability : The compound showed moderate bioavailability when administered orally (approximately 52.5%), indicating potential for systemic therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。